3-(4-Fluoro-benzyloxy)-benzoic acid

Overview

Description

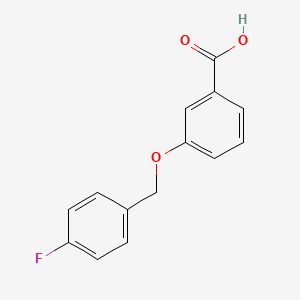

3-(4-Fluoro-benzyloxy)-benzoic acid is an organic compound characterized by the presence of a benzoic acid core substituted with a 4-fluoro-benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-benzyloxy)-benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 80°C) for several hours. The product is then purified through extraction and chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale equipment for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-benzyloxy)-benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The benzyloxy group can be oxidized or reduced depending on the reagents used.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Major Products

Substitution: Products with different substituents replacing the fluorine atom.

Oxidation: Products with oxidized benzyloxy groups.

Reduction: Products with reduced benzyloxy groups.

Esterification: Ester derivatives of this compound.

Scientific Research Applications

3-(4-Fluoro-benzyloxy)-benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-benzyloxy)-benzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The benzyloxy group can modulate the compound’s lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

3-(4-Fluoro-benzyloxy)-benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

4-(4-Fluoro-benzyloxy)-phenylamine: Contains an amine group instead of a carboxylic acid.

Uniqueness

3-(4-Fluoro-benzyloxy)-benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a benzyloxy group makes it a versatile compound for various applications.

Biological Activity

3-(4-Fluoro-benzyloxy)-benzoic acid is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

Chemical Structure:

- IUPAC Name: 3-[(4-fluorophenyl)methoxy]benzoic acid

- Molecular Formula: C14H11FO3

- CAS Number: 457-97-6

The synthesis of this compound typically involves the reaction of 3-hydroxybenzoic acid with 4-fluorobenzyl bromide in the presence of a base like potassium carbonate. The reaction is conducted in N,N-dimethylformamide (DMF) at elevated temperatures (approximately 80°C) for several hours, followed by purification through extraction and chromatography techniques.

Anti-inflammatory Properties

Research has indicated that this compound exhibits promising anti-inflammatory activity. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. For instance, it has been noted to reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cultured cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The presence of the fluorine atom enhances its capacity to form hydrogen bonds, which may improve binding affinity to various enzymes or receptors involved in inflammatory pathways. The benzyloxy group contributes to the compound's lipophilicity, influencing its distribution and biological efficacy .

Case Study: Efficacy in Diabetic Models

A significant study evaluated the efficacy of a related compound derived from the same chemotype in a diabetic rat model. This research demonstrated that systemic administration of the compound reduced retinal vascular leakage, a key factor in diabetic macular edema. Although not directly studying this compound, it provides insights into the potential pharmacological benefits of similar compounds .

Comparative Analysis with Analogues

A comparative analysis involving various analogues highlighted that compounds with similar structural modifications exhibited enhanced potency against specific biological targets. For instance, derivatives featuring fluorine substitutions showed improved anti-inflammatory effects compared to their non-fluorinated counterparts. This suggests that further structural optimization could yield more effective therapeutics .

Research Applications

The compound is being explored for various applications, including:

- Medicinal Chemistry: As a lead compound for developing new anti-inflammatory drugs.

- Biological Research: Investigating interactions with biological macromolecules to understand its mechanism of action.

- Pharmaceutical Development: Potential use in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 246.23 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Biological Target | Inflammatory cytokines (e.g., IL-6, TNF-α) |

| Potential Applications | Anti-inflammatory therapies |

Properties

IUPAC Name |

3-[(4-fluorophenyl)methoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-12-6-4-10(5-7-12)9-18-13-3-1-2-11(8-13)14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGZUAFLKNHSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359456 | |

| Record name | 3-(4-Fluoro-benzyloxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457-97-6 | |

| Record name | 3-(4-Fluoro-benzyloxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(4-fluorophenyl)methoxy]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.